molecular formula C4H9ClMgO B8452887 3-Methoxypropylmagnesium chloride

3-Methoxypropylmagnesium chloride

Cat. No.: B8452887
M. Wt: 132.87 g/mol
InChI Key: SBLQDUJYCAMFLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypropylmagnesium chloride is a Grignard reagent characterized by a methoxypropyl group attached to a magnesium chloride center. While specific data on this compound are absent in the provided evidence, Grignard reagents generally act as strong nucleophiles and bases in organic synthesis, enabling carbon-carbon bond formation. The methoxy group in 3-methoxypropyl may influence its solubility and stability compared to simpler alkylmagnesium chlorides (e.g., methyl- or ethylmagnesium chloride).

Properties

Molecular Formula

C4H9ClMgO

Molecular Weight

132.87 g/mol

IUPAC Name

magnesium;1-methoxypropane;chloride

InChI

InChI=1S/C4H9O.ClH.Mg/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SBLQDUJYCAMFLH-UHFFFAOYSA-M

Canonical SMILES

COCC[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below compares 3-methoxypropylmagnesium chloride with structurally related Grignard reagents and methoxy-containing organometallics:

Compound Structure Reactivity Notes Hazards (GHS Classification)
This compound CH₃O(CH₂)₃MgCl Likely moderate nucleophilicity due to electron-donating methoxy group; sensitive to moisture. Inferred: Flammable (H225), reacts violently with water (H261), skin corrosion (H314) .
Isopropylmagnesium chloride (CH₃)₂CHMgCl High nucleophilicity; standard Grignard reactivity. Flammable (H225), water-reactive (H261), skin corrosion (H314) .
Ethylmagnesium chloride CH₃CH₂MgCl High reactivity in alkylation; less sterically hindered. Similar hazards to isopropyl analog .
3-Methoxypropylamine hydrochloride CH₃O(CH₂)₃NH₂·HCl Non-Grignard; protonated amine with methoxy group. Used in pharmaceuticals. No significant skin/respiratory allergies reported .

Research Findings and Limitations

  • Ecological Impact : Grignard reagents like isopropylmagnesium chloride lack comprehensive ecological data, but precautions against environmental release are universally advised .
  • Synthetic Challenges: The methoxy group in this compound may complicate purification due to increased polarity, a challenge less prevalent in non-ether analogs .

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